molecular formula C16H24N4O3 B11247345 N-[2-(morpholin-4-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[2-(morpholin-4-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11247345
M. Wt: 320.39 g/mol
InChI Key: JTKWHKRRUNETKY-UHFFFAOYSA-N
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Description

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features a morpholine ring and a hexahydrocinnolinone moiety

Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C16H24N4O3/c21-15(17-5-6-19-7-9-23-10-8-19)12-20-16(22)11-13-3-1-2-4-14(13)18-20/h11H,1-10,12H2,(H,17,21)

InChI Key

JTKWHKRRUNETKY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCN3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Hexahydrocinnolinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Coupling of the Two Moieties: The final step involves coupling the hexahydrocinnolinone and morpholine moieties through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(PIPERIDIN-4-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE
  • N-[2-(PYRROLIDIN-4-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE

Uniqueness

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This differentiates it from similar compounds that may have different ring structures, such as piperidine or pyrrolidine, leading to variations in their reactivity and biological activity.

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